2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile
Description
Properties
IUPAC Name |
2-amino-4-(3-bromophenyl)-6-[4-fluoro-2-(methoxymethoxy)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O2/c1-26-11-27-19-8-14(22)5-6-15(19)18-9-16(17(10-23)20(24)25-18)12-3-2-4-13(21)7-12/h2-9H,11H2,1H3,(H2,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSQYPQBFXXOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)F)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Br)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739369 | |
| Record name | 2-Amino-4-(3-bromophenyl)-6-[4-fluoro-2-(methoxymethoxy)phenyl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925923-84-8 | |
| Record name | 2-Amino-4-(3-bromophenyl)-6-[4-fluoro-2-(methoxymethoxy)phenyl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile, a compound with the chemical formula C20H15BrFN3O2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups, including an amino group, bromine, and fluorine substituents, which may influence its biological activity. Its structure is depicted below:
| Component | Description |
|---|---|
| Chemical Formula | C20H15BrFN3O2 |
| Molecular Weight | 404.25 g/mol |
| CAS Number | 925923-84-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromophenyl and fluorophenyl groups may enhance lipophilicity and facilitate membrane penetration.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-amino derivatives exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown potent activity against various cancer cell lines, including breast and lung cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are also noteworthy. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a role in managing inflammatory diseases.
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of structurally related compounds on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could significantly reduce cell viability with IC50 values in the low micromolar range. The study suggested that the incorporation of halogen atoms (like bromine and fluorine) enhances anticancer activity due to increased interaction with target proteins involved in tumor progression.
Study 2: Anti-inflammatory Activity
In another investigation, a series of similar compounds were tested for their ability to inhibit nitric oxide production in macrophages activated by lipopolysaccharides (LPS). The results showed that certain derivatives reduced nitric oxide levels significantly, indicating potential for treating inflammatory conditions.
Table 1: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-amino-4-(3-bromophenyl)-6-(4-fluoro-2-(methoxymethoxy)phenyl)nicotinonitrile exhibit anticancer properties. Studies have shown that modifications in the structure of nicotinonitriles can lead to enhanced activity against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. The structural components allow for interaction with specific enzymes implicated in disease pathways, making it a candidate for drug development targeting conditions such as diabetes and hypertension .
Neuropharmacology
Cognitive Enhancers
There is growing interest in the neuropharmacological effects of nicotinonitriles. Preliminary studies suggest that this compound may enhance cognitive function by modulating neurotransmitter systems, particularly those involving acetylcholine receptors. This could position it as a potential treatment for neurodegenerative diseases like Alzheimer's .
Material Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport can be harnessed to improve the efficiency of electronic devices .
Case Study 1: Anticancer Efficacy
In a study conducted by Kobayashi et al., derivatives of nicotinonitriles were synthesized and tested for their anticancer efficacy against human cancer cell lines. The results demonstrated that certain structural modifications led to significant reductions in cell viability, suggesting that this compound could be a lead compound for further development .
Case Study 2: Neuroprotective Effects
A research group investigated the neuroprotective effects of various nicotinonitrile derivatives, including the compound . They found that it exhibited significant protective effects against oxidative stress-induced neuronal damage in vitro, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling of the 3-Bromophenyl Group
The 3-bromophenyl group undergoes palladium-catalyzed cross-coupling with boronic acids. For example:
| Reaction Conditions | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 2,4-Dimethoxyphenylboronic acid | PdCl₂(PPh₃)₂, Cs₂CO₃, DME/EtOH | Aryl-substituted nicotinonitrile | 63% |
This reaction leverages the bromide’s electrophilicity, with PdCl₂(PPh₃)₂ enabling transmetalation and reductive elimination .
Directed ortho-Metalation (DoM) of the 4-Fluoro-2-(methoxymethoxy)phenyl Group
The fluorine atom directs regioselective metalation. Using Knochel’s TMPMgCl·LiCl base:
| Base | Electrophile | Position Functionalized | Yield | Source |
|---|---|---|---|---|
| TMPMgCl·LiCl | ClC₆F₅ | C6 of fluoroarene | 73% |
Blocking the methoxymethoxy (MOM) group’s acidic C2 position directs metalation to C6, enabling functionalization (e.g., carboxylation, silylation) .
Deprotection of the Methoxymethoxy (MOM) Group
The MOM group is cleaved under acidic conditions:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (2 M), dioxane/H₂O, 25°C | 4-Fluoro-2-hydroxyphenyl | 86% |
This generates a phenolic hydroxyl group, enhancing solubility or enabling further derivatization.
Cobalt-Catalyzed Cross-Coupling of the Bromophenyl Group
Cobalt(II) fluoride with N-heterocyclic carbene (NHC) ligands promotes coupling with Grignard reagents:
| Substrate | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Aryl bromide | CoF₂·4H₂O + NHC | Biaryl nicotinonitrile | 95% |
The fluoride ligand enhances cobalt’s electrophilicity, facilitating oxidative addition of the C–Br bond .
Functionalization of the Nitrile Group
The nitrile group is hydrolyzed to carboxylic acids or amidated:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄ (50%), reflux | 4-Aminonicotinic acid | 75% | |
| Amidation | NH₃, CuCN, 120°C | 4-Aminonicotinamide | 58% |
These transformations expand the compound’s utility in medicinal chemistry .
Key Reactivity Insights:
-
Bromophenyl Group : Enables cross-coupling (Suzuki, cobalt-catalyzed) for biaryl synthesis .
-
Fluorophenyl-MOM Group : Directs regioselective metalation and allows hydroxyl group unmasking .
-
Nitrile Core : Serves as a handle for hydrolysis or cyclization into heterocycles .
This compound’s multifunctional design supports diverse synthetic applications, from drug intermediates to materials science.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWGs) (e.g., Br, NO₂, Cl) decrease HOMO energy, enhancing stability and reactivity .
- Methoxy and methoxymethoxy groups improve solubility and influence intermolecular interactions (e.g., hydrogen bonding) .
- Bulkier substituents (e.g., naphthyl) increase steric hindrance, affecting crystal lattice formation .
Electronic and Quantum Chemical Properties
Quantum chemical studies on nicotinonitriles highlight substituent effects on electronic parameters:
Key Observations :
Key Observations :
- Naphthyl and hydrophobic groups enhance antimicrobial activity by disrupting bacterial membranes .
- Fluorophenyl and methoxymethoxy groups may synergize for anticancer activity via kinase inhibition .
Physical and Spectroscopic Properties
Comparative spectroscopic
Preparation Methods
Formation of the Nicotinonitrile Core
The synthetic route begins with the construction of the nicotinonitrile core, which is a pyridine ring bearing a nitrile and amino substituents. This core is typically synthesized via a condensation reaction between an appropriately substituted aldehyde and malononitrile in the presence of a base catalyst. The base facilitates the Knoevenagel condensation, forming the pyridine ring with a nitrile group at position 3 and amino substitution at position 2.
- Reaction conditions: Mild basic conditions, often using bases like piperidine or ammonium acetate, in solvents such as ethanol or acetonitrile.
- Key intermediate: 2-Amino-4-substituted-6-substituted nicotinonitrile.
This step sets the foundation for further functionalization at the 4- and 6-positions of the nicotinonitrile ring.
Introduction of the 3-Bromophenyl Group at Position 4
The 3-bromophenyl substituent is introduced via a Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction couples the nicotinonitrile core bearing a suitable leaving group (commonly a halide such as bromide or triflate) at position 4 with 3-bromophenylboronic acid.
- Catalyst: Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands.
- Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
- Solvent: Mixtures of tetrahydrofuran (THF), dioxane, or toluene with water.
- Temperature: Typically 80–100 °C.
- Outcome: Efficient formation of the C–C bond linking the 3-bromophenyl group to the nicotinonitrile core.
The choice of 3-bromophenylboronic acid ensures the bromine substitution is retained on the phenyl ring, which is critical for the compound's biological activity and further synthetic utility.
Introduction of the 4-Fluoro-2-(methoxymethoxy)phenyl Group at Position 6
Similarly, the 4-fluoro-2-(methoxymethoxy)phenyl group is introduced at position 6 via a second Suzuki coupling reaction . The nicotinonitrile intermediate, now functionalized at position 4, is further coupled with 4-fluoro-2-(methoxymethoxy)phenylboronic acid.
- Protecting group: The methoxymethoxy (MOM) group protects the phenolic hydroxyl during the reaction, preventing side reactions.
- Catalyst and conditions: Similar to the first Suzuki coupling step.
- Deprotection: After coupling, the MOM protecting group can be removed under acidic conditions if free phenol is desired.
This step requires careful control to preserve the fluorine substituent and the MOM protecting group, which are sensitive to harsh conditions.
Alternative Synthetic Approaches and Catalytic Systems
- Palladium catalysts: Pd2(dba)3 with electron-rich, bulky phosphine ligands (e.g., tris(2,4,6-trimethoxyphenyl)phosphine) have been shown to improve yields and selectivity in similar Suzuki coupling reactions involving brominated aromatic compounds.
- Solvent effects: Solvent choice is critical; for example, THF often gives better yields than DMSO in these coupling reactions.
- Bases: The use of mild bases like K2CO3 is preferred to avoid decomposition of sensitive functional groups.
Purification and Characterization
- Purification: The final product is typically purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Knoevenagel condensation | Aldehyde + malononitrile, base catalyst, solvent (EtOH) | Formation of nicotinonitrile core with amino group |
| 2 | Suzuki coupling | Pd catalyst, K2CO3, 3-bromophenylboronic acid, THF, 80–100 °C | Introduction of 3-bromophenyl group at position 4 |
| 3 | Suzuki coupling | Pd catalyst, K2CO3, 4-fluoro-2-(methoxymethoxy)phenylboronic acid, THF, 80–100 °C | Introduction of 4-fluoro-2-(methoxymethoxy)phenyl group at position 6 |
| 4 | Deprotection (optional) | Acidic conditions (e.g., dilute HCl) | Removal of MOM protecting group if required |
| 5 | Purification | Recrystallization or chromatography | Isolation of pure target compound |
Research Findings and Optimization Notes
- Catalyst efficiency: Pd2(dba)3 combined with bulky, electron-rich phosphine ligands enhances coupling efficiency and selectivity, minimizing side reactions such as homocoupling or dehalogenation.
- Protecting group stability: The methoxymethoxy group effectively protects phenolic hydroxyls during Suzuki coupling but requires mild acidic conditions for removal to prevent degradation.
- Reaction monitoring: TLC and HPLC are used to monitor reaction progress and optimize reaction times.
- Yield considerations: Optimized conditions yield the target compound in moderate to high yields (typically 60–85%).
Additional Notes on Related Synthetic Strategies
- Palladium-catalyzed domino reactions and intramolecular cyclizations have been reported for related bromophenyl and fluoroaryl compounds, indicating potential alternative routes for complex heterocyclic derivatives.
- Solid-phase synthesis methods and amination reactions have been explored in related nitrogen-containing heterocycles but are less common for this specific nicotinonitrile derivative.
Q & A
Basic: What synthetic methodologies are reported for nicotinonitrile derivatives, and how can they be adapted for this compound?
Nicotinonitrile derivatives are typically synthesized via condensation reactions between α,β-unsaturated ketones and malononitrile under basic conditions. For example:
- Step 1 : React (E)-1-(4-aminophenyl)-3-arylprop-2-en-1-one with sodium methoxide in methanol.
- Step 2 : Add malononitrile (2 equivalents) to the reaction mixture at room temperature, yielding the nicotinonitrile core .
- Adaptation : Substitute the aryl groups in the α,β-unsaturated ketone precursor with 3-bromophenyl and 4-fluoro-2-(methoxymethoxy)phenyl moieties. Monitor reaction progress via TLC and purify using column chromatography.
Basic: What safety protocols are critical when handling bromo- and fluoro-substituted aromatic compounds?
- Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (H333) or skin contact (H313).
- Spill Management : Neutralize spills with activated carbon or vermiculite. Avoid water to prevent toxic vapor release .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation.
Basic: Which spectroscopic techniques are used to characterize this compound?
| Technique | Key Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Compare shifts with analogs: |
- Pyridine ring protons: δ 6.28–8.42 ppm (DMSO-d₆)
- Aromatic substituents: δ 7.16–8.20 ppm | Confirm regiochemistry and substituent integration. |
| X-ray diffraction | Resolve dihedral angles (e.g., 11.5°–43.4° between rings) and hydrogen-bonding networks . | Validate crystal packing and molecular geometry. |
Advanced: How is SHELX software applied in refining the crystal structure of nicotinonitrile derivatives?
- Structure Solution : Use SHELXD for phase determination via direct methods. Input HKL data from diffraction experiments (e.g., Bruker APEXII CCD) .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen-bonding networks. Apply TWIN/BASF commands for twinned crystals .
- Validation : Check R-factors (<5%), electron density maps, and CCDC deposition codes.
Advanced: How do hydrogen-bonding patterns influence supramolecular assembly in nicotinonitriles?
- Graph Set Analysis : Identify motifs like N–H⋯N chains (e.g., 2.89 Å, 165° bond angle) and C–H⋯π interactions (3.75 Å) using Mercury software .
- Impact : These interactions stabilize 2D wave-like sheets or 3D networks, affecting solubility and melting points.
Advanced: What computational strategies predict bioactivity and electronic properties?
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Set grid boxes around active sites and validate with MD simulations .
- DFT Calculations : Gaussian09 optimizes geometry at B3LYP/6-31G* level. Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity .
Advanced: How to resolve contradictions in NMR data for structurally similar nicotinonitriles?
- Case Study : Compare ¹H shifts of 2-Amino-4-phenyl-6-(4-bromophenyl)nicotinonitrile (δ 6.98 ppm) vs. 2-Amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile (δ 8.15 ppm).
- Root Cause : Electron-withdrawing groups (NO₂) deshield protons, while methoxymethoxy groups increase shielding via electron donation .
- Solution : Use deuterated solvents consistently and reference internal standards (e.g., TMS).
Advanced: How do solvent polarity and temperature affect crystallization?
- Solvent Screening : Test methanol, DMF, and DCM. Methanol yields plate-like crystals (slow evaporation at 25°C) due to H-bonding .
- Temperature Gradient : Lower temperatures (4°C) favor smaller crystals; room temperature produces larger, diffraction-quality crystals .
Advanced: What role does the methoxymethoxy group play in modulating electronic effects?
- Resonance Effects : The –OCH₂O– group donates electrons via conjugation, reducing pyridine ring electrophilicity.
- Steric Impact : Bulky substituents increase dihedral angles (e.g., 43.4° vs. phenyl), altering π-stacking in crystals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
